Highly enantioselective Michael addition of cyclopentanone with chalconesvia novel di-iminium mechanism†

Chemical Communications Pub Date: 2010-01-12 DOI: 10.1039/B915852A

Abstract

The highly efficient asymmetric Michael addition reactions of cyclopentanone with chalcones were catalyzed by a simple and commercially available chiral 1,2-diaminocyclohexane-hexanedioic acid, and exhibited good yields (up to 92%) and excellent enantioselectivities (up to 99% ee). A new di-iminium mechanism for the reaction was proposed.

Graphical abstract: Highly enantioselective Michael addition of cyclopentanone with chalcones via novel di-iminium mechanism
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